molecular formula C16H21NO3 B565367 4-Hydroxy Ramelteon CAS No. 1204581-50-9

4-Hydroxy Ramelteon

Cat. No.: B565367
CAS No.: 1204581-50-9
M. Wt: 275.348
InChI Key: FRMQCJSLRUTQQH-JTQLQIEISA-N
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Description

4-Hydroxy Ramelteon, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.348. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Hydroxy Ramelteon is metabolized in the body to form eight metabolites via six pathways . The main routes of metabolism include hydroxylation on the ethyl side chain and the benzylic position of the cyclopentyl ring . This metabolism is catalyzed by CYP1A2, 2C19, and 3A4 enzymes .

Cellular Effects

In cellular models, this compound has shown to have effects on various types of cells. For instance, it has been found to mitigate cell cycle arrest in the G0/G1 phase in 6-OHDA-challenged SH-SY5Y neuronal cells . It also alleviated cellular senescence in 6-OHDA-treated SH-SY5Y neuronal cells by increasing telomerase activity and reducing the activity of SA-β-gal .

Molecular Mechanism

This compound works by mimicking melatonin, a naturally occurring hormone that is produced during the sleep period and thought to be responsible for the regulation of circadian rhythm underlying the normal sleep-wake cycle . It has a high affinity for the MT1 and MT2 melatonin receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to be effective in decreasing latency to persistent sleep and increasing total sleep time in freely moving monkeys . It has also been found to reduce core temperature and increase the distal-proximal skin gradient, which are associated with shorter sleep onset latencies and better sleep quality .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, in a study evaluating the anxiolytic effect of Ramelteon in various rat models of anxiety, it was found that a combination of Ramelteon (1 mg/kg) and diazepam (0.5 mg/kg) showed an anxiolytic effect .

Metabolic Pathways

This compound undergoes hydroxylation in human liver microsomes to form eight metabolites via six pathways . The main routes of metabolism include hydroxylation on the ethyl side chain and the benzylic position of the cyclopentyl ring .

Subcellular Localization

It is known that the compound is soluble and stable under normal conditions , which suggests it could potentially be distributed throughout various compartments within the cell.

Properties

IUPAC Name

N-[2-[(8S)-4-hydroxy-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-14(19)17-7-5-10-3-4-11-9-13(18)16-12(15(10)11)6-8-20-16/h9-10,18H,2-8H2,1H3,(H,17,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMQCJSLRUTQQH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=CC(=C3C(=C12)CCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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